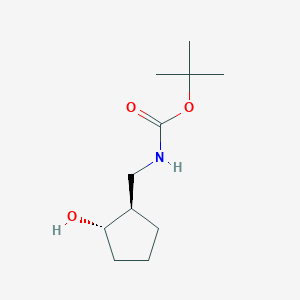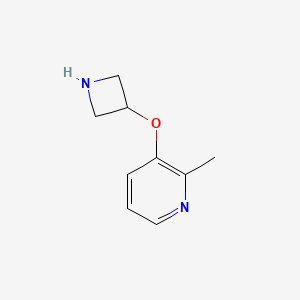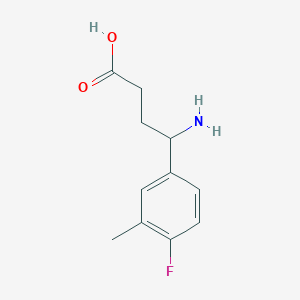![molecular formula C17H28N2O2 B13588212 Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B13588212.png)
Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol is a complex organic compound that features a unique structure combining adamantane, piperazine, and ethanol moieties. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique reactivity to the compound. Piperazine is a versatile heterocyclic amine, often used in pharmaceuticals, while ethanol provides a hydroxyl group that can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol typically involves multiple steps, starting with the functionalization of adamantane. One common method involves the reaction of adamantane with a carbonylating agent to form adamantane-1-carbonyl chloride. This intermediate is then reacted with piperazine to form 4-(adamantane-1-carbonyl)piperazine. Finally, the addition of ethanol under basic conditions yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the adamantane moiety can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The piperazine ring can interact with various receptors, while the hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(piperazin-1-yl)ethan-1-ol: Lacks the adamantane moiety, resulting in different chemical properties and reactivity.
4-(adamantane-1-carbonyl)piperazine: Lacks the ethanol moiety, affecting its solubility and reactivity.
Uniqueness
2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol is unique due to its combination of adamantane, piperazine, and ethanol moieties. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C17H28N2O2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-adamantyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H28N2O2/c20-6-5-18-1-3-19(4-2-18)16(21)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15,20H,1-12H2 |
Clave InChI |
GKVJCGSAQQJJII-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C(=O)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


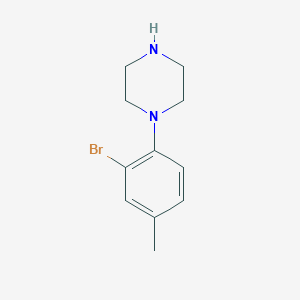
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)
![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)

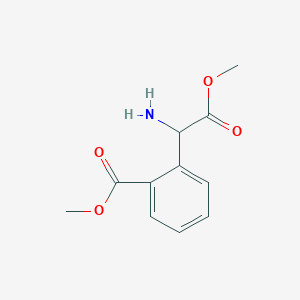
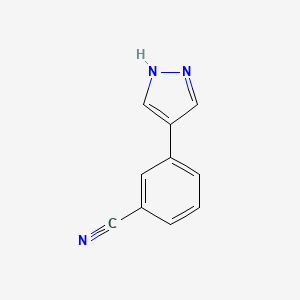
aminehydrochloride](/img/structure/B13588167.png)
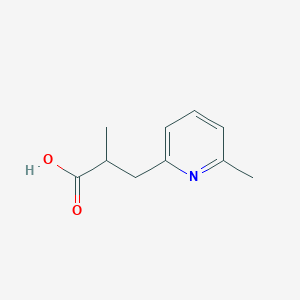
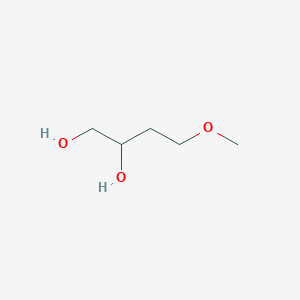
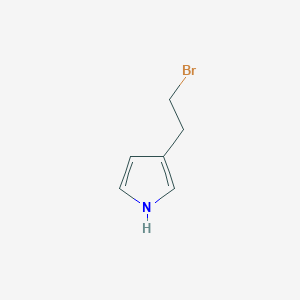
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
